molecular formula C8H16N2O2 B13211795 2-Methoxy-N-(piperidin-3-YL)acetamide

2-Methoxy-N-(piperidin-3-YL)acetamide

Cat. No.: B13211795
M. Wt: 172.22 g/mol
InChI Key: RFXWGRKTCDNKCL-UHFFFAOYSA-N
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Description

2-Methoxy-N-(piperidin-3-YL)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmacologically active substances .

Preparation Methods

The synthesis of 2-Methoxy-N-(piperidin-3-YL)acetamide typically involves the reaction of piperidine derivatives with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-N-(piperidin-3-YL)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-N-(piperidin-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(piperidin-3-YL)acetamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Methoxy-N-(piperidin-3-YL)acetamide can be compared with other piperidine derivatives such as methoxyacetylfentanyl and other fentanyl analogues. These compounds share structural similarities but differ in their pharmacological properties and potency . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Similar Compounds

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-N-piperidin-3-ylacetamide

InChI

InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

RFXWGRKTCDNKCL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCNC1

Origin of Product

United States

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